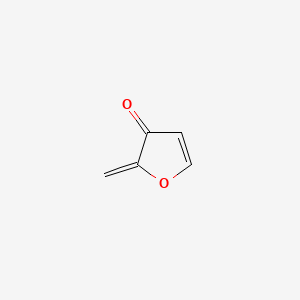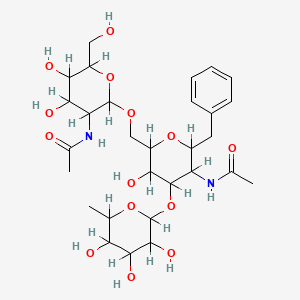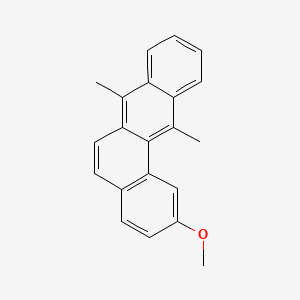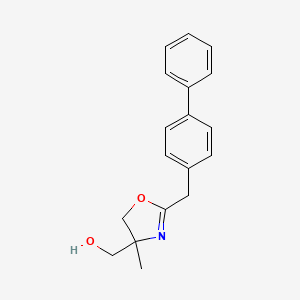
2-((1,1'-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is a complex organic compound that features a biphenyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol typically involves the formation of the biphenyl group followed by the construction of the oxazole ring. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
2,2’-Bipyridine: A bipyridine derivative with similar structural features.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Uniqueness
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler biphenyl derivatives and enhances its potential for diverse applications.
Eigenschaften
CAS-Nummer |
37087-05-1 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
[4-methyl-2-[(4-phenylphenyl)methyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C18H19NO2/c1-18(12-20)13-21-17(19-18)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,20H,11-13H2,1H3 |
InChI-Schlüssel |
VNGTXRCYQCQDAO-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Kanonische SMILES |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Synonyme |
4-methyl-2-(4-phenylbenzyl)-2-oxazoline-4-methanol AHR 5318 AHR-5318 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



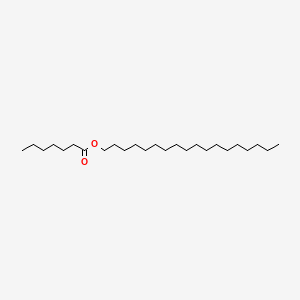
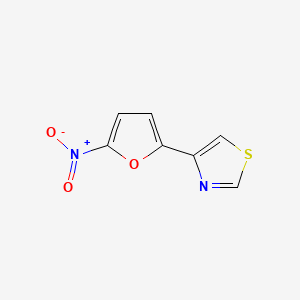
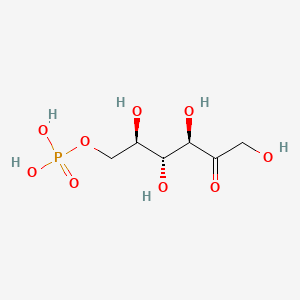

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1220613.png)
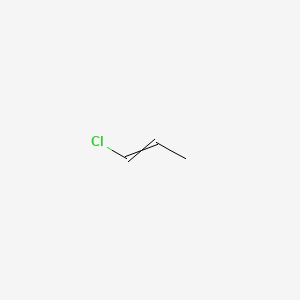

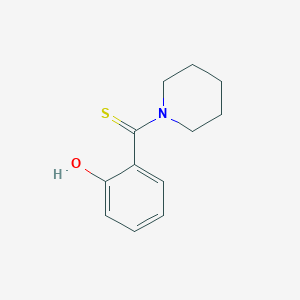
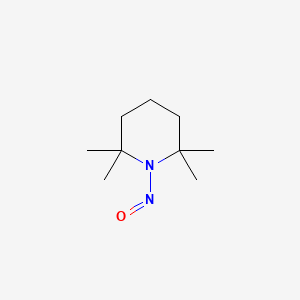
![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)
